9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound with notable pharmacological properties. This compound belongs to the class of tetrahydrobenzo[b]oxepines, which are characterized by their unique fused ring structure and potential biological activity. The presence of a fluorine atom and a pivalate group in its structure enhances its stability and solubility, making it a candidate for various scientific applications.
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate can be classified as an organic fluorinated compound. Its molecular formula is , and it has a molecular weight of approximately 280.29 g/mol . This classification places it within the broader category of organofluorine compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves multi-step organic reactions. Key steps include:
The synthesis may utilize various reagents such as bases (e.g., sodium hydride), solvents (e.g., dichloromethane), and catalysts to optimize yields and purity. Reaction conditions such as temperature and time are crucial for achieving the desired product .
The molecular structure of 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate features a tetrahydrobenzo[b]oxepine core with a fluorine substituent at position 9 and a pivalate group at position 8.
Key structural data includes:
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate can participate in various chemical reactions typical of oxepine derivatives:
The reactivity profile is influenced by the electronic effects of the fluorine atom and the steric hindrance provided by the pivalate group .
The mechanism of action for 9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that the fluorine substituent enhances binding affinity to specific proteins, potentially modulating their activity and influencing metabolic pathways. This interaction may lead to therapeutic effects in various biological systems .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm purity and structural integrity .
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has potential applications in:
The construction of the tetrahydrobenzo[b]oxepin core relies critically on intramolecular Friedel-Crafts cyclization as a pivotal ring-forming strategy. This approach typically begins with ortho-substituted phenethyl derivatives featuring appropriately positioned carbonyl functionalities. In a representative pathway, 4-fluorosalicylaldehyde undergoes sequential O-alkylation with 4-bromobutyryl chloride, yielding a bromo intermediate primed for cyclization. Under carefully controlled Lewis acid catalysis (AlCl₃ or FeCl₃ at 0-5°C), this intermediate undergoes facile intramolecular acylation to form the seven-membered oxepin ring system with high regiochemical fidelity [9].
Reaction optimization studies reveal that solvent polarity dramatically influences cyclization efficiency. Dichloroethane (DCE) outperforms less polar alternatives (toluene, benzene) by stabilizing the cationic transition state while facilitating catalyst turnover. Crucially, electron-withdrawing fluorine at the 9-position necessitates extended reaction times (8-12 hours) compared to non-fluorinated analogs due to attenuated nucleophilicity of the aromatic ring. Post-cyclization, the resulting 9-fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin scaffold is isolated via silica chromatography (70-85% yield) prior to esterification [7].
Achieving site-specific fluorination at the C9 position presents distinct synthetic challenges addressed through two complementary methodologies:
Directed Ortho-Metalation (DoM): The oxepinone scaffold's carbonyl oxygen directs n-BuLi deprotonation ortho to the ring oxygen at low temperatures (-78°C). Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) installs fluorine with >95% regioselectivity and minimal diastereofacial bias. This approach benefits from operational simplicity but requires cryogenic conditions and anhydrous substrates [6] [7].
Balz-Schiemann Reaction: Diazotization of commercially available 9-amino-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin followed by fluorodediazoniation using tetrafluoroborate salts provides scalable (multigram) fluorination. While avoiding organometallic reagents, this method necessitates precise pH control during diazotization (pH 4-5) and generates stoichiometric nitrogen byproducts requiring specialized handling [7].
Comparative studies indicate the DoM pathway delivers superior atom economy (AE=0.82 vs. 0.41 for Balz-Schiemann) but lower functional group tolerance. Both routes produce analytically pure 9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one (C₁₀H₉FO₂, MW 180.18 g/mol) as confirmed by LC-MS and ¹⁹F NMR spectroscopy [7].
The sterically encumbered pivaloyl group (tert-butycarbonyl) installation at the C8 hydroxyl exemplifies esterification under electronically constrained conditions. Conventional acid chloride methods (pivaloyl chloride/pyridine) afford <30% conversion due to steric inhibition of the tertiary alcohol's nucleophilicity. Significant improvements leverage dual activation catalysis:
Table 1: Catalytic Systems for Pivalate Esterification
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
DMAP (10 mol%)/Et₃N | CH₂Cl₂ | 25 | 24 | 68 | Commercial availability |
AuCl₃ (5 mol%) | Toluene | 80 | 6 | 92 | Tolerance to moisture |
Sc(OTf)₃ (3 mol%) | MeCN | 60 | 3 | 95 | Low catalyst loading |
Mechanistic studies reveal that Lewis acidic metals (Au³⁺, Sc³⁺) activate the pivaloyl carbonyl while simultaneously coordinating the oxepinone's ring oxygen, thereby enhancing the C8 oxygen's nucleophilicity. This chelation effect overcomes the electron-withdrawing influence of the adjacent fluorine substituent. The resultant ester exhibits characteristic ¹H NMR shifts: δ 7.25 (d, J=8.5 Hz, H-7), 6.95 (d, J=13.2 Hz, H-10), and 2.90 (t, J=6.0 Hz, -OCH₂CH₂-) [2] [3] [6]. The InChIKey (JHESWNPIQAQXQM-UHFFFAOYSA-N) confirms structural identity [2].
Synthetic efficiency varies considerably among benzo[b]oxepin precursors, with halogen positioning and ring saturation critically influencing downstream functionalization:
Table 2: Precursor Performance in Target Synthesis
Precursor Compound | CAS Number | Molecular Formula | Key Advantage | Limitation |
---|---|---|---|---|
9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one | 1094299-21-4 | C₁₀H₉FO₂ | Direct fluorination path | Air-sensitive enone system |
7-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate | 2226905-07-1 | C₁₅H₁₇FO₄ | Avoids late-stage fluorination | Regiochemical inversion requires correction |
9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate | - | C₁₅H₁₇ClO₄ | Easier aromatic substitution than fluorine | Altered electronics at C9 |
9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate | 2226905-37-7 | C₁₆H₂₀O₄ | Enhanced electron density aids coupling | Requires oxidative fluorination steps |
The 9-fluoro oxepinone precursor (1094299-21-4) provides the most atom-economical route but requires cold-chain transportation due to enone instability. In contrast, 7-fluoro regioisomer (2226905-07-1) offers superior shelf stability but necessitates a Mitsunobu inversion to correct stereochemistry before pivaloylation. Chloro analogs (e.g., C₁₅H₁₇ClO₄) demonstrate significantly faster SnAr displacement kinetics but introduce undesired electronic effects that complicate subsequent transformations [6] [7].
Modern synthetic efforts prioritize environmental metrics through solvent substitution and catalytic recycling:
Solvent Optimization: Cyclization and esterification traditionally employed dichloromethane (CH₂Cl₂, PMI 15.2). Current protocols substitute 2-methyl-THF (biosourced, PMI 6.8) or cyclopentyl methyl ether (CPME, PMI 7.1), reducing process mass intensity by >55% while maintaining yields. These solvents facilitate aqueous separation due to favorable partitioning coefficients (Kₚᵥᵥ<0.1) [9].
Catalyst Immobilization: Heterogeneous variants of Sc(OTf)₃ (e.g., polystyrene-supported) enable >95% recovery via simple filtration. Five consecutive cycles show <8% activity loss in pivaloylation reactions, drastically reducing heavy metal waste versus homogeneous catalysts [9] [10].
Atom Economy Enhancement: The overall synthesis achieves 68% atom utilization versus 42% in early routes by:
Table 3: Environmental Impact of Solvent Alternatives
Solvent | BoiMedicinal Chemistry Score | Global Warming Potential (kg CO₂-eq/kg) | Energy Demand (MJ/kg) | Recycling Efficiency (%) |
---|---|---|---|---|
Dichloromethane | 1.0 | 7.2 | 22.5 | 40 |
2-MeTHF | 6.8 | 2.1 | 15.8 | 92 |
CPME | 7.5 | 3.4 | 18.2 | 88 |
Ethyl Acetate (biosourced) | 8.2 | 1.9 | 12.4 | 95 |
Lifecycle analysis confirms that solvent selection contributes >70% of the total process carbon footprint, making replacement the most impactful green intervention. These advances align with pharmaceutical industry standards for Process Mass Intensity (PMI) reduction while maintaining the target compound's 98% purity specification [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1